GNE-617 hydrochloride
Description
Contextualization within Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism Research
NAD+ is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions essential for energy production. aacrjournals.orgacs.org It also serves as a substrate for several enzymes, including PARPs, sirtuins, and cyclic-ADP-ribose synthases, which are involved in DNA repair, gene expression, and cell signaling. aacrjournals.orgnih.govgoogle.com The maintenance of cellular NAD+ pools is achieved through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide. acs.orgnih.gov In mammalian cells, the salvage pathway, where NAMPT is the rate-limiting enzyme, is the predominant route for NAD+ synthesis. acs.orggoogle.com
The study of NAD+ metabolism has gained significant traction due to its implications in aging, metabolic disorders, and cancer. acs.orgacs.org Cancer cells, with their high metabolic and proliferative rates, exhibit an increased demand for NAD+. nih.gov This dependency makes the NAD+ metabolic pathways, particularly the NAMPT-driven salvage pathway, an attractive target for therapeutic intervention. Research tools like GNE-617 hydrochloride are instrumental in dissecting the intricate roles of NAD+ in both normal and pathological cellular states.
Significance of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Research Target
NAMPT catalyzes the first and rate-limiting step in the NAD+ salvage pathway, converting nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). nih.gov This positions NAMPT as a critical regulator of cellular NAD+ levels. aacrjournals.org In various cancers, including gastric, colon, pancreatic, and breast cancers, NAMPT is often upregulated to meet the heightened NAD+ demands of tumor cells. nih.gov This upregulation highlights NAMPT as a promising therapeutic target.
The inhibition of NAMPT leads to a rapid depletion of cellular NAD+, triggering an energy crisis and ultimately leading to cell death. aacrjournals.org This mechanism of action is distinct from many conventional chemotherapeutic agents. The synthetic lethal relationship between NAMPT and nicotinic acid phosphoribosyltransferase (NAPRT), the key enzyme in the Preiss-Handler pathway, further underscores the importance of NAMPT as a research target. nih.gov Cells deficient in NAPRT are particularly reliant on the NAMPT salvage pathway for NAD+ synthesis, making them highly susceptible to NAMPT inhibitors. nih.gov
Overview of this compound's Role in Preclinical Investigation
This compound serves as a potent and selective inhibitor of NAMPT, with a reported IC50 of 5 nM in biochemical assays. chemscene.comszabo-scandic.comtargetmol.comabmole.com Its utility in preclinical research is extensive, primarily focusing on understanding the consequences of NAMPT inhibition in cancer models.
In Vitro Studies: In cell-based assays, GNE-617 has demonstrated significant antiproliferative activity across a range of cancer cell lines. For instance, it effectively inhibits the growth of U251 glioblastoma, HT-1080 fibrosarcoma, PC3 prostate, MiaPaCa2 pancreatic, and HCT116 colon cancer cells with low nanomolar IC50 values. caymanchem.com Treatment with GNE-617 leads to a rapid reduction in intracellular NAD+ levels, followed by a decrease in ATP, ultimately causing cell death. medchemexpress.comnih.gov Studies have shown that the cytotoxic effects of GNE-617 can be rescued by the addition of nicotinic acid, confirming its on-target activity in cells with a functional Preiss-Handler pathway. medchemexpress.comchemscene.com
| Cell Line | Cancer Type | GNE-617 IC50 (nM) |
| A549 | Non-small cell lung cancer | 18.9 medchemexpress.comchemscene.com |
| U251 | Glioblastoma | 1.8 caymanchem.com |
| HT-1080 | Fibrosarcoma | 2.1 caymanchem.com |
| PC3 | Prostate Cancer | 2.7 caymanchem.com |
| HCT116 | Colon Cancer | 2.0 caymanchem.com |
| MiaPaCa2 | Pancreatic Cancer | 7.4 caymanchem.com |
In Vivo Studies: GNE-617 has shown efficacy in various xenograft models of cancer. medchemexpress.comchemscene.comszabo-scandic.com For example, in a U251 glioblastoma mouse xenograft model, oral administration of GNE-617 resulted in significant tumor regression. caymanchem.com Similarly, it demonstrated tumor growth inhibition in a Colo-205 colorectal cancer xenograft model. nih.gov These in vivo studies are crucial for evaluating the therapeutic potential of NAMPT inhibition and understanding the systemic effects of NAD+ depletion. Research has also explored the pharmacokinetics of GNE-617, showing moderate to low plasma clearance and reasonable oral bioavailability in preclinical species. nih.gov
| Xenograft Model | Cancer Type | Outcome |
| U251 | Glioblastoma | Rapid tumor regression caymanchem.com |
| Colo-205 | Colorectal Cancer | 57% tumor growth inhibition nih.gov |
| HT-1080 | Fibrosarcoma | Significant reduction in tumor NAD levels nih.gov |
| MiaPaCa-2 | Pancreatic Cancer | Significant reduction in tumor NAD levels nih.gov |
| PC3 | Prostate Cancer | Significant reduction in tumor NAD levels nih.gov |
The investigation of resistance mechanisms to NAMPT inhibitors has also been a key area of research. Studies have identified mutations in the NAMPT gene that can confer resistance to GNE-617 and other similar inhibitors. nih.govoncotarget.com Understanding these resistance mechanisms is critical for the development of more effective and durable therapeutic strategies targeting NAMPT.
Properties
Molecular Formula |
C21H16ClF2N3O3S |
|---|---|
Molecular Weight |
463.88 |
SMILES |
FC1=CC(F)=CC(S(C2=CC=C(C/N=C(O)/C3=CN4C=CN=C4C=C3)C=C2)(=O)=O)=C1.Cl |
Purity |
>= 98.00% |
Synonyms |
(Z)-N-(4-((3,5-difluorophenyl)sulfonyl)benzyl)imidazo[1,2-a]pyridine-6-carbimidic acid hydrochloride |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Nampt Inhibition by Gne 617 Hydrochloride
Enzymatic Inhibition Kinetics and Affinity
GNE-617 is characterized as a potent and competitive inhibitor of the human NAMPT enzyme. nih.govapexbt.com In biochemical assays using the purified human NAMPT enzyme, GNE-617 demonstrates a half-maximal inhibitory concentration (IC₅₀) of 5 nM. nih.govresearchgate.netnih.govmedchemexpress.commedchemexpress.comabmole.commedchemexpress.com This high affinity underscores its potent enzymatic inhibition.
The compound's activity has been evaluated across a variety of cancer cell lines, where it shows significant anti-proliferative effects. For instance, in the A549 non-small cell lung cancer cell line, GNE-617 inhibits NAMPT with an IC₅₀ of 18.9 nM. medchemexpress.commedchemexpress.comtargetmol.com The cytotoxic effects, measured by cellular viability assays, also highlight its potency in different histological contexts. frontiersin.orgapexbt.com However, in cell lines that have acquired resistance to NAMPT inhibitors, such as the HCT116RFK866 colon cancer cell line, the half-maximal effective concentration (EC₅₀) for GNE-617 is significantly higher, demonstrating a 625-fold decrease in sensitivity compared to the parental cell line. oncotarget.com
| Assay Type | Target/Cell Line | IC₅₀/EC₅₀ Value (nM) | Reference |
|---|---|---|---|
| Biochemical (Enzymatic) | Purified Human NAMPT | 5 | nih.govresearchgate.netnih.gov |
| Cellular (NAMPT Inhibition) | A549 | 18.9 | medchemexpress.commedchemexpress.comtargetmol.com |
| Cellular (Anti-Proliferation) | A2780 | 2 | frontiersin.org |
| HCT116 | 2 | apexbt.com | |
| HT1080 | 2.1 | apexbt.com | |
| PC3 | 2.7 | apexbt.com | |
| MiaPaCa2 | 7.4 | apexbt.com | |
| Cellular (Anti-Proliferation) | HCT116RFK866 (Resistant) | 3250 | oncotarget.com |
Modulation of NAD+-Dependent Enzyme Activity
The reduction in cellular NAD+ levels has profound downstream effects on enzymes that require NAD+ as a substrate for their catalytic activity. frontiersin.org
PARPs are a family of enzymes involved in crucial cellular processes like DNA repair and cell death, which utilize NAD+ to synthesize poly(ADP-ribose) chains. nih.gov By depleting the NAD+ substrate, GNE-617 indirectly curtails the activity of PARPs. nih.gov This is evidenced by the significant reduction in nicotinamide (B372718) (NAM) levels in tumors treated with GNE-617, as NAM is a direct byproduct of NAD+ consumption by enzymes such as PARPs. nih.gov
Sirtuins are a class of NAD+-dependent deacetylases that play vital roles in regulating gene expression, metabolism, and cellular stress responses. frontiersin.org The inhibition of NAMPT by GNE-617 and the resulting depletion of NAD+ lead to a decrease in the activity of these deacetylases. nih.gov A functional consequence of this reduced sirtuin activity is the impaired deacetylation of key protein targets, including α-tubulin at lysine (B10760008) 40 (α-tubulin-K40) and histone H3 at lysine 9 (histone H3-K9). nih.gov This modulation of the NAMPT-NAD+-SIRT axis is a critical component of the cellular response to GNE-617. frontiersin.org
Structural Analysis of GNE-617 Hydrochloride-NAMPT Interactions
X-ray crystallography studies have provided detailed insights into the molecular interactions between GNE-617 and the NAMPT enzyme. frontiersin.orgnih.gov GNE-617 binds within a tunnel-shaped cavity of the NAMPT homodimer, which is located adjacent to the enzyme's active site. nih.govmdpi.com This binding mode is shared by other potent NAMPT inhibitors. nih.gov
Structural analysis of the GNE-617-NAMPT complex reveals specific interactions that stabilize the binding. Key among these is a hydrogen bond formed between the amide nitrogen of GNE-617 and the side chain of the amino acid residue Aspartate 219 (Asp219). frontiersin.org Additionally, a water molecule mediates a hydrogen bond between the amide carbonyl group of the inhibitor and the residue Serine 275 (Ser275). frontiersin.org Further stability is conferred by a stacking interaction between the phenyl linker of GNE-617 and the imidazole (B134444) ring of Histidine 191 (H191). nih.gov It has also been shown that the cellular potency of NAMPT inhibitors can depend on the formation of a phosphoribosylated (pRib) adduct of the compound, which also interacts with the enzyme. nih.gov
Hydrogen Bonding and Pi-Stacking Interactions
The binding of GNE-617 to the NAMPT active site is characterized by a series of non-covalent interactions that anchor the inhibitor in a position to effectively block the enzyme's function. A key feature of this binding is the interaction of the inhibitor's heterocyclic "warhead" with a critical region of the enzyme's active site. acs.org
Pi-Stacking Interactions: The imidazopyridine moiety of GNE-617 engages in significant π-π stacking interactions with the aromatic side chains of two key amino acid residues: Phenylalanine-193 (Phe193) and Tyrosine-18 (Tyr18). acs.orgbiorxiv.org This "π-π clamp" is a common feature for the binding of nicotinamide (NAM) and many NAMPT inhibitors, effectively securing the inhibitor within the nucleobase-binding pocket. acs.orgbiorxiv.org
Hydrogen Bonding: While specific hydrogen bond details for the initial, non-covalent binding of this compound are not extensively detailed in available research, the subsequent formation of the phosphoribosyl adduct involves a network of hydrogen bonds. For instance, in related inhibitor-NAMPT complexes, water-mediated hydrogen bonds have been observed between the inhibitor and the side chains of Aspartate-219 (Asp219) and Valine-242 (Val242). researchgate.net The amide group of similar inhibitors can also form hydrogen bonds with the side chain of Asp219. researchgate.net
Adduct Formation and Conformational Changes
A crucial aspect of GNE-617's mechanism of action is its transformation within the NAMPT active site into a phosphoribosylated adduct (pRib-GNE-617). acs.orgnih.govrcsb.org This reaction is catalyzed by NAMPT itself and is strongly correlated with the compound's cellular potency. rcsb.org The formation of this tight-binding adduct leads to strong product inhibition. acs.orgrcsb.org
Adduct Formation: The nitrogen atom in the imidazopyridine ring of GNE-617 serves as the site for phosphoribosylation, a process that attaches a phosphoribosyl group to the inhibitor. researchgate.netnih.gov This covalent modification significantly enhances the inhibitor's affinity for the enzyme. The crystal structure of the pRib-GNE-617 adduct in complex with NAMPT (PDB ID: 4O0Z) reveals a "relaxed binding mode." acs.orgrcsb.org
Conformational Changes: The binding of GNE-617 and its subsequent conversion to the pRib-adduct can influence the conformation of NAMPT. Notably, certain mutations in NAMPT that confer resistance to GNE-617, such as the S165F mutation, induce a significant conformational change. This mutation causes the unwinding of a small helical motif known as the "380GRS" (spanning residues G383-Q388). nih.govnih.gov This region is critical for the binding of the NAMPT substrate, 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov Interestingly, the subsequent binding of the pRib-GNE-617 adduct can reverse this conformational change, converting the 380GRS region back into a helical conformation, albeit with a different orientation than the wild-type enzyme. nih.govresearchgate.net This highlights a dynamic interplay between inhibitor binding, adduct formation, and the conformational state of the enzyme.
Table 1: Key Amino Acid Residues in GNE-617-NAMPT Interaction
| Interacting Residue | Type of Interaction | Role in Inhibition |
| Phenylalanine-193 (Phe193) | Pi-Stacking | Forms a "π-π clamp" with Tyr18 to bind the inhibitor's warhead. acs.orgbiorxiv.org |
| Tyrosine-18 (Tyr18) | Pi-Stacking | Forms a "π-π clamp" with Phe193 to bind the inhibitor's warhead. acs.orgbiorxiv.org |
| Aspartate-219 (Asp219) | Hydrogen Bonding (in related inhibitors) | Potential interaction site for the inhibitor's linker region. researchgate.netresearchgate.net |
| Serine-165 (S165) | Allosteric Modulation (when mutated) | Mutation to Phe or Tyr induces conformational changes in the 380GRS motif, conferring resistance. nih.govnih.gov |
Cellular and in Vivo Preclinical Studies of Gne 617 Hydrochloride
In Vitro Investigations of Cellular Proliferation and Viability
GNE-617 is a competitive NAMPT inhibitor with a biochemical half-maximal inhibitory concentration (IC50) of 5 nM. nih.gov Its impact on cellular processes has been extensively studied across a variety of cancer cell lines.
Analysis Across Diverse Cancer Cell Lines
The activity of GNE-617 hydrochloride has been assessed in a broad panel of cancer cell lines, including 53 non-small cell lung cancer (NSCLC) lines. medchemexpress.commedchemexpress.com Studies have also included cell lines from other cancer types such as colorectal, pancreatic, prostate, fibrosarcoma, glioma, and head and neck squamous cell carcinoma (HNSCC). nih.govnih.govmdpi.com
In a panel of six diverse cancer cell lines, GNE-617 demonstrated the ability to reduce NAD levels. researchgate.net The compound's effects have been evaluated in both NAPRT1-proficient and NAPRT1-deficient cell lines, which are characterized by their ability or inability to utilize the nicotinic acid salvage pathway for NAD+ synthesis, respectively. nih.gov Cell lines investigated include NAPRT1-deficient lines like PC3 (prostate), HT-1080 (fibrosarcoma), and MiaPaCa-2 (pancreatic), and NAPRT1-proficient lines such as HCT-116 (colorectal), Colo205 (colorectal), and Calu6 (non-small cell lung cancer). nih.gov
Sensitivity Profiles and Concentration-Response Characteristics
The majority of cancer cell lines tested exhibit a steep dose-response to GNE-617. medchemexpress.commedchemexpress.com In a study of 53 NSCLC cell lines, most had IC50 values below 100 nM, with about half showing IC50 values under 10 nM. medchemexpress.commedchemexpress.com For instance, in the A549 lung cancer cell line, GNE-617 inhibits NAMPT with an IC50 of 18.9 nM. medchemexpress.commedchemexpress.comtargetmol.com
The cytotoxic effects of GNE-617 are rescuable by the simultaneous addition of nicotinic acid in NAPRT1-proficient cells. medchemexpress.commedchemexpress.com However, in a subset of 18 NSCLC cell lines, this rescue effect was not observed, and these non-rescuable lines tended to have lower IC50 values. medchemexpress.comchemscene.com In a glioma cell model, the IC50 value for GNE-617 was determined to be 27.9 nM after 48 hours of treatment. mdpi.com
A study on HCT116 colon cancer cells that had developed resistance to another NAMPT inhibitor, FK866, showed cross-resistance to GNE-617. oncotarget.com
Table 1: Cellular Potency of GNE-617 in Various Cancer Cell Lines EC50 values represent the concentration that causes a 50% reduction in the measured parameter after 48 hours of treatment. Data is presented as mean ± SD.
| Tumor Model | NAPRT1 Status | NAD EC50 (nM) | ATP EC50 (nM) | Viability EC50 (nM) |
|---|---|---|---|---|
| PC3 (Prostate) | Deficient | 0.54 ± 0.20 | 2.16 ± 0.63 | 1.82 ± 0.81 |
| HT-1080 (Fibrosarcoma) | Deficient | 1.44 ± 0.70 | 3.78 ± 0.95 | 2.53 ± 0.65 |
| MiaPaCa-2 (Pancreatic) | Deficient | 4.69 ± 1.10 | 9.35 ± 2.10 | 5.98 ± 1.30 |
| HCT-116 (Colorectal) | Proficient | 0.98 ± 0.40 | 3.89 ± 1.20 | 2.98 ± 1.10 |
| Colo205 (Colorectal) | Proficient | 0.87 ± 0.30 | 3.12 ± 0.87 | 2.14 ± 0.76 |
| Calu6 (NSCLC) | Proficient | 1.23 ± 0.50 | 4.56 ± 1.50 | 3.45 ± 1.20 |
Impact on Metabolic Activity
GNE-617's inhibition of NAMPT leads to a rapid depletion of NAD+. researchgate.net In various cancer cell lines, treatment with 200 nM GNE-617 resulted in a mean half-life of NAD reduction ranging from 6.5 to 12.5 hours. researchgate.net This NAD+ depletion subsequently causes a decrease in cellular ATP levels. nih.gov
Preclinical Efficacy in Xenograft Models
GNE-617 has demonstrated efficacy in various xenograft models of cancer. medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.comszabo-scandic.comchemscene.com
Tumor Growth Modulation Studies
GNE-617 has shown significant antitumor activity in xenograft models of NAPRT1-deficient cancers, including prostate (PC3), fibrosarcoma (HT-1080), and pancreatic (MiaPaCa-2) cancers. mdpi.com It has also been shown to be effective in NAPRT1-proficient models like HCT-116 colorectal cancer. nih.govresearchgate.net
In HNSCC xenograft models (RPMI-2650 and Detroit-562), GNE-617 treatment resulted in significant tumor reduction. nih.govcsic.es Furthermore, it enhanced the antitumor effect of docetaxel, leading to the complete elimination of tumors in some cases. nih.govcsic.es However, in NAPRT1-deficient xenograft models, co-administration of nicotinic acid was found to impair the antitumor efficacy of GNE-617. thno.orgnih.gov
NAD+ and Nicotinamide (B372718) (NAM) Levels in Tumor Tissues
In vivo studies have confirmed that GNE-617 effectively reduces NAD+ levels in tumor tissues. In PC3, HT-1080, and MiaPaCa-2 xenograft models, treatment with GNE-617 for five days resulted in a 98% reduction in tumor NAD+ levels compared to vehicle-treated controls. nih.gov A significant decrease in tumor NAD+ levels was observed as early as 12 hours after a single dose. nih.gov
GNE-617 treatment also significantly reduced nicotinamide (NAM) levels in MiaPaCa-2, PC3, and HT-1080 tumors by approximately 98%. nih.gov Interestingly, co-treatment with nicotinic acid in these models led to an increase in tumor NAM levels to about 25% of the vehicle control levels. nih.gov
Table 2: Effect of GNE-617 on Tumor Metabolites in Xenograft Models Data represents the percentage reduction of the metabolite compared to vehicle-treated controls after 5 days of treatment.
| Xenograft Model | Tumor NAD+ Reduction (%) | Tumor NAM Reduction (%) |
|---|---|---|
| HT-1080 | ~98% | ~98% |
| MiaPaCa-2 | ~98% | ~98% |
| PC3 | ~98% | ~98% |
Contextual Factors Influencing Preclinical Response
The preclinical efficacy of this compound, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), is significantly influenced by the metabolic context of the cancer cells, particularly their ability to utilize alternative pathways for nicotinamide adenine (B156593) dinucleotide (NAD) synthesis. Two key interconnected factors are the expression status of Nicotinic Acid Phosphoribosyltransferase 1 (NAPRT1) and the availability of nicotinic acid (NA).
Nicotinic Acid Phosphoribosyltransferase 1 (NAPRT1) Status
GNE-617 functions by inhibiting NAMPT, a critical enzyme in the primary NAD salvage pathway that recycles nicotinamide (NAM). nih.gov However, a separate salvage pathway, the Preiss-Handler pathway, can synthesize NAD from nicotinic acid (NA) using the enzyme NAPRT1. nih.govnih.gov The expression status of NAPRT1 in cancer cells is a crucial determinant of their sensitivity to NAMPT inhibitors like GNE-617. aacrjournals.orgaacrjournals.org
In preclinical studies, GNE-617 demonstrated potent activity in reducing NAD levels and cellular viability in both NAPRT1-proficient and NAPRT1-deficient cancer cell lines in vitro. nih.gov Treatment with GNE-617 led to a greater than 95% reduction in NAD levels within 48 hours, irrespective of NAPRT1 expression. nih.gov This suggests that in vitro, cancer cells are highly dependent on the NAMPT-mediated salvage pathway.
However, the significance of NAPRT1 status becomes more pronounced in the context of potential therapeutic strategies. It has been proposed that co-administering nicotinic acid could protect normal tissues (which typically express NAPRT1) from the toxic effects of NAMPT inhibition, thereby increasing the therapeutic window for treating NAPRT1-deficient tumors. nih.govplos.orgnih.gov NAPRT1 deficiency in tumors, often caused by tumor-specific promoter hypermethylation, creates a synthetic lethal relationship with NAMPT inhibition. nih.govaacrjournals.org This makes NAPRT1 expression a potential predictive biomarker for identifying patients who might benefit most from a combination therapy of a NAMPT inhibitor and nicotinic acid. aacrjournals.orgaacrjournals.org
Studies have identified numerous cancer cell lines with varying NAPRT1 status. For instance, cell lines like HCT-116 (colorectal), Colo205 (colorectal), and Calu6 (non-small cell lung cancer) are NAPRT1-proficient, while PC3 (prostate), HT-1080 (fibrosarcoma), and MiaPaCa-2 (pancreatic) are NAPRT1-deficient. nih.govresearchgate.net In both types, GNE-617 effectively reduced NAD and ATP levels, leading to cell death in vitro. nih.gov
Table 1: In Vitro Cellular Potency of GNE-617 in Cancer Cell Lines with Different NAPRT1 Status
| Cell Line | Cancer Type | NAPRT1 Status | NAD Depletion EC50 (nM) | ATP Reduction EC50 (nM) | Cell Viability EC50 (nM) |
|---|---|---|---|---|---|
| HCT-116 | Colorectal | Proficient | 4.69 | 9.35 | 5.98 |
| Colo205 | Colorectal | Proficient | 1.83 | 4.90 | 3.30 |
| Calu6 | NSCLC | Proficient | 2.05 | 4.39 | 2.94 |
| PC3 | Prostate | Deficient | 0.54 | 2.16 | 1.82 |
| HT-1080 | Fibrosarcoma | Deficient | 0.77 | 2.50 | 2.40 |
| MiaPaCa-2 | Pancreatic | Deficient | 1.05 | 3.25 | 2.96 |
Data sourced from a study evaluating the effect of GNE-617 on various cancer cell lines. nih.gov EC50 represents the concentration of a drug that gives a half-maximal response.
Interactions with Nicotinic Acid (NA) Supplementation
The interaction between GNE-617 and nicotinic acid (NA) supplementation is complex and highly dependent on the preclinical model system (in vitro vs. in vivo) and the NAPRT1 status of the tumors.
In vitro, the effects of NA supplementation align with the function of the NAPRT1 pathway. In NAPRT1-proficient cell lines, such as HCT-116, the addition of NA protected the cells from the cytotoxic effects of GNE-617 in a dose-dependent manner. researchgate.net Conversely, in NAPRT1-deficient cell lines (PC3, MiaPaCa-2, HT-1080), NA supplementation offered no protection against GNE-617-induced cell death. nih.govresearchgate.net
Surprisingly, these in vitro findings did not translate directly to in vivo xenograft models. nih.gov In mouse xenograft models using NAPRT1-deficient tumors (PC3, MiaPaCa-2, HT-1080), the co-administration of NA completely rescued the anti-tumor effects of GNE-617. nih.govnih.govresearchgate.net This was an unexpected result, as the tumor cells themselves lack the NAPRT1 enzyme to utilize the supplemented NA. nih.gov Further investigation revealed that this rescue effect was not due to the re-expression or reactivation of the NAPRT1 pathway within the tumor cells. nih.gov
Instead, the evidence suggests that the host (mouse) liver, which is NAPRT1-proficient, metabolizes the supplemented NA, leading to increased circulating levels of metabolites, including nicotinamide (NAM). nih.govnih.gov This elevation in systemic NAM levels appears sufficient to competitively reactivate NAMPT within the tumor, thereby circumventing the inhibitory effect of GNE-617 and restoring tumor NAD levels enough to sustain growth. nih.govnih.gov When GNE-617 was administered alone in NAPRT1-deficient xenograft models, it caused a significant (around 98%) reduction in tumor NAD and NAM levels. nih.gov However, co-treatment with NA restored tumor NAD and NAM to approximately 25% of control levels, which was adequate for tumor survival and growth. nih.gov
This phenomenon has significant implications for the clinical development of NAMPT inhibitors, suggesting that the strategy of using NA to protect normal tissues might inadvertently compromise anti-tumor efficacy in NAPRT1-deficient cancers. nih.govresearchgate.net
Table 2: Effect of Nicotinic Acid (NA) Co-administration on GNE-617 Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | NAPRT1 Status | GNE-617 Treatment Alone (% TGI*) | GNE-617 with NA Co-administration (% TGI*) |
|---|---|---|---|---|
| HCT-116 | Colorectal | Proficient | 119% | 4% |
| PC3 | Prostate | Deficient | 168% | Rescue of anti-tumor effect |
| MiaPaCa-2 | Pancreatic | Deficient | 91% | Rescue of anti-tumor effect |
| HT-1080 | Fibrosarcoma | Deficient | 143% | Rescue of anti-tumor effect |
% TGI (Tumor Growth Inhibition) values represent the percentage of tumor growth inhibition compared to a vehicle control group. A value >100% indicates tumor regression. researchgate.netresearchgate.net Data for deficient models indicates a qualitative rescue, as specific TGI values for the combination were reported as a loss of efficacy. nih.govresearchgate.net
Mechanisms of Acquired Resistance to Nampt Inhibitors, Including Gne 617 Hydrochloride
NAMPT Gene Mutations Conferring Resistance
Mutations in the NAMPT gene are a significant mechanism of acquired resistance to NAMPT inhibitors. These mutations can interfere with drug binding or alter the enzyme's conformational state, thereby reducing the inhibitor's effectiveness.
Orthosteric mutations occur directly within the inhibitor-binding pocket of the NAMPT enzyme, sterically hindering the binding of the inhibitor. For GNE-617 and its analogue GNE-618, mutations at the Gly217 residue are a key mechanism of orthosteric resistance. nih.gov The proximity of Gly217 to the inhibitor-binding pocket means that substitutions at this position can directly block the inhibitor from accessing its target site. nih.gov Cell lines with mutations such as G217R, G217A, and G217V have demonstrated significant increases in the IC50 values for GNE-618, indicating reduced sensitivity to the inhibitor. nih.gov For instance, H191 and G217, along with D219 and Y188, form a part of the tunnel wall where NAMPT inhibitors typically bind, and mutations in this region can directly interfere with this interaction. oaepublish.com
Resistance to NAMPT inhibitors can also be conferred by allosteric mutations, which occur at sites distant from the inhibitor-binding pocket but induce conformational changes that affect inhibitor efficacy. A notable example is the mutation of the Ser165 residue to either phenylalanine (S165F) or tyrosine (S165Y). nih.gov These mutations are located away from the direct binding site of GNE-618 but cause a significant conformational change in a helical motif (residues G383-Q388) that is crucial for binding the NAMPT substrate, 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov This allosteric modulation allows the mutant NAMPT to retain sufficient enzymatic activity to produce NAD+ for cell survival, even in the presence of the inhibitor. oaepublish.comnih.gov Interestingly, the binding of the phosphoribosylated adduct of GNE-617 (pRib-GNE-617) can induce a conformational change in the S165F mutant, suggesting a complex interplay between the inhibitor, its metabolites, and the mutant enzyme. nih.gov
Several other mutations in the NAMPT gene have been associated with resistance to various NAMPT inhibitors, some of which may also affect the efficacy of GNE-617 hydrochloride. These include mutations at the dimer interface of the NAMPT enzyme, such as the D93 deletion (D93del) and the Q388R mutation. oaepublish.com The H191R mutation has also been identified as conferring resistance to multiple NAMPT inhibitors, likely through its position within the inhibitor-binding tunnel. oaepublish.com
| Mutation | Location/Type | Mechanism of Resistance | Effect on GNE-617/GNE-618 |
| G217R, G217A, G217V | Orthosteric Binding Site | Direct steric hindrance of inhibitor binding. | High-level resistance. |
| S165F, S165Y | Allosteric | Induces conformational change in the PRPP binding motif, maintaining enzyme activity. | Confers resistance by allowing sufficient NAD+ production. |
| H191R | Orthosteric Binding Site | Sterically blocks the active site tunnel. | High-level resistance. |
| D93del | Dimer Interface | Affects enzyme dimerization and stability. | Associated with resistance. |
| Q388R | Dimer Interface | Affects enzyme dimerization and stability. | Associated with resistance. |
Role of Alternative NAD+ Biosynthesis Pathways
Cancer cells can also develop resistance to NAMPT inhibitors by upregulating alternative pathways for NAD+ synthesis, thereby bypassing the block on the primary salvage pathway. oaepublish.com There are two main alternative routes: the Preiss-Handler pathway and the de novo synthesis pathway from tryptophan.
While this compound directly inhibits the primary NAD+ salvage pathway that utilizes nicotinamide (B372718) (NAM), the broader salvage machinery of the cell can sometimes adapt. In some contexts, co-administration of NAM with GNE-617 has been shown to increase tumor NAD+ levels and rescue in vivo efficacy, suggesting that under certain conditions, a surplus of the substrate can lead to a competitive reactivation of even the inhibited NAMPT or that other, less efficient, salvage mechanisms are at play. nih.gov
The Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid (NA), is a well-documented mechanism of resistance to NAMPT inhibitors. oaepublish.commdpi.com The key enzyme in this pathway is nicotinate (B505614) phosphoribosyltransferase (NAPRT1), which converts NA to nicotinic acid mononucleotide (NAMN). oaepublish.com Tumors that express NAPRT1 can circumvent the effects of NAMPT inhibition by utilizing NA to produce NAD+. oaepublish.commdpi.com
Studies have shown that the efficacy of GNE-617 can be compromised in the presence of NA, particularly in vivo. nih.govmdpi.com In NAPRT1-deficient tumor models, co-administration of NA with GNE-617 unexpectedly rescued the antitumor effects. mdpi.com This was attributed to the host (mouse) liver metabolizing NA, leading to an increase in circulating metabolites that the tumor could then use to regenerate NAD+, effectively bypassing the NAMPT inhibition. nih.gov This highlights the complex interplay between tumor metabolism and host metabolism in determining the efficacy of NAMPT inhibitors.
| Pathway | Key Enzyme | Substrate | Mechanism of Compensation |
| Preiss-Handler Pathway | NAPRT1 | Nicotinic Acid (NA) | Bypasses the NAMPT-dependent salvage pathway by synthesizing NAD+ from an alternative precursor. |
| NAD+ Salvage Pathway | NAMPT | Nicotinamide (NAM) | High levels of substrate may lead to competitive reactivation of the inhibited enzyme or utilization of other minor salvage routes. |
Cross-Resistance Profiles with Other NAMPT Inhibitors
The development of resistance to one NAMPT inhibitor can often confer resistance to other structurally diverse inhibitors of the same enzyme, a phenomenon known as cross-resistance. nih.govoncotarget.com This is frequently caused by specific mutations within the NAMPT gene itself. nih.gov
Studies have demonstrated that cancer cells can develop broad resistance to various classes of NAMPT inhibitors. For instance, a human colon cancer cell line (HCT116) made resistant to the potent NAMPT inhibitor FK866 also showed significant cross-resistance to GNE-617, as well as to CHS-828 and STF-118804. nih.govoncotarget.com This particular resistance was linked to an H191R mutation in the NAMPT enzyme. nih.gov The data suggests that this single point mutation is sufficient to create a resistant phenotype across multiple inhibitor scaffolds. nih.gov
However, the degree of cross-resistance can vary depending on the specific mutation in the NAMPT enzyme. Some mutations may confer preferential resistance to certain inhibitors over others. For example, cell lines harboring S165Y and G217Y mutations in NAMPT have been shown to be more resistant to GNE-618, a close analog of GNE-617, compared to their resistance levels against GMX1778 (the active form of CHS-828) and FK866. nih.gov This highlights the complex relationship between the inhibitor's structure, its binding site on the enzyme, and the specific genetic alteration conferring resistance.
The table below summarizes the cross-resistance profile observed in a cell line made resistant to FK866.
| Cell Line | Primary Resistance | Observed Cross-Resistance | Associated Mutation |
|---|---|---|---|
| HCT116RFK866 | FK866 | CHS-828, GNE-617, STF-118804 | H191R |
These findings underscore that mutations in the drug's target, NAMPT, are a primary driver of acquired resistance and can lead to broad clinical challenges by limiting the effectiveness of sequential NAMPT inhibitor therapies. nih.govoncotarget.comresearchgate.net
Influence of Efflux Transporters on Intracellular Accumulation
The efficacy of an intracellularly acting drug like this compound is dependent on its ability to accumulate and remain at a sufficiently high concentration within the target cancer cell. A well-established mechanism of multidrug resistance in cancer is the increased activity of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively remove therapeutic agents from the cell, thereby reducing their intracellular concentration and effectiveness. oaepublish.comnih.gov
The most studied of these transporters is P-glycoprotein (P-gp), also known as ABCB1. oaepublish.comnih.gov Overexpression of P-gp is a common cause of resistance to a wide array of chemotherapy drugs. nih.gov While this is a known mechanism for many anticancer agents, its specific role in resistance to NAMPT inhibitors, including GNE-617, is not yet fully elucidated and has been the subject of conflicting reports for other drugs in this class. oaepublish.com
For example, studies investigating resistance to the NAMPT inhibitor FK866 have produced contradictory results regarding the involvement of P-gp:
In one study, FK866-resistant colorectal cancer cells (HCT116RFK866) were found to have lower expression of P-gp compared to the sensitive parental cells. However, treating these resistant cells with the P-gp inhibitor verapamil (B1683045) increased their sensitivity to FK866, suggesting that even at lower expression levels, P-gp may still contribute to efflux and resistance. oaepublish.com
Conversely, in a different model using triple-negative breast cancer cells (MDA-MB-231) resistant to FK866, the cells showed no increased sensitivity when treated with P-gp inhibitors like verapamil or cyclosporin (B1163) A. This finding suggested that increased efflux pump activity was not the mechanism of resistance in this particular cell line. researchgate.net
Comparative Chemical Biology and Structure Activity Relationship Sar of Gne 617 Hydrochloride Analogues
Comparison with Other Small Molecule NAMPT Inhibitors
GNE-617 exhibits potent inhibitory activity against NAMPT, with a biochemical half-maximal inhibitory concentration (IC50) of 5 nM. apexbt.comapexbt.comnih.gov In cellular assays, it effectively reduces NAD+ levels by over 95% in both NAPRT1-deficient and NAPRT1-proficient cell lines, with EC50 values for NAD+ reduction ranging from 0.54 to 4.69 nM. apexbt.comnih.gov This potent activity translates to significant anti-proliferative effects in a variety of cancer cell lines. For example, the IC50 values for GNE-617 in U251, HT1080, PC3, MiaPaCa2, and HCT116 cell lines are 1.8 nM, 2.1 nM, 2.7 nM, 7.4 nM, and 2 nM, respectively. apexbt.comapexbt.com
When compared to other well-known NAMPT inhibitors, GNE-617 demonstrates comparable or superior potency. For instance, while direct comparative IC50 values are not always available in the same study, the nanomolar potency of GNE-617 places it among the most effective NAMPT inhibitors discovered. apexbt.comapexbt.com Other NAMPT inhibitors that have entered clinical trials include APO866 (FK866) and GMX1778 (CHS-828). nih.gov GNE-617 and its analogues, such as GNE-618, are considered novel and potent NAMPT inhibitors. nih.gov
The table below summarizes the anti-proliferative activity of GNE-617 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| U251 | Glioblastoma | 1.8 |
| HT1080 | Fibrosarcoma | 2.1 |
| PC3 | Prostate Cancer | 2.7 |
| MiaPaCa2 | Pancreatic Cancer | 7.4 |
| HCT116 | Colorectal Cancer | 2.0 |
| A549 | Non-small cell lung cancer | 18.9 |
Data sourced from multiple studies. apexbt.comapexbt.commedchemexpress.com
NAMPT inhibitors can be categorized into different structural classes. nih.gov GNE-617 belongs to a class of amide-containing inhibitors. nih.gov Other distinct structural classes of NAMPT inhibitors have also been identified. nih.gov For example, APO866 and GMX1778 represent two different structural classes of NAMPT inhibitors that have been evaluated in clinical trials. nih.gov The development of novel structural classes, like the one GNE-617 belongs to, is crucial for expanding the chemical space for NAMPT inhibition and potentially overcoming resistance mechanisms. nih.govnih.gov
Key Structural Motifs for NAMPT Inhibitory Potency
The potent inhibitory activity of GNE-617 is attributed to specific structural features that facilitate its binding to the NAMPT active site. A key aspect of the mechanism for many potent NAMPT inhibitors, including GNE-617, is their ability to undergo NAMPT-catalyzed phosphoribosylation to form a phosphoribosyl adduct (pRib-adduct). rcsb.orgnih.gov This adduct then binds tightly to the enzyme, leading to strong product inhibition. rcsb.org
The crystal structure of the pRib-GNE-617 adduct in complex with NAMPT reveals a relaxed binding mode, which contributes to the tight binding and potent inhibition. rcsb.org The nitrogen-containing heterocyclic moieties in many NAMPT inhibitors are crucial as they mimic the natural substrate, nicotinamide (B372718), and participate in the formation of the covalent adduct with 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov
A comparative analysis with a biochemically equipotent isomer, GNE-643, highlights the importance of the specific stereochemistry of GNE-617. While GNE-643 also forms a pRib-adduct, it exhibits significantly weaker cytotoxicity. rcsb.org Structural analysis suggests that GNE-643 has an altered ligand conformation, leading to a weaker association of its adduct with NAMPT. rcsb.org This underscores that the ability to form a pRib-adduct that can efficiently bind to the enzyme is a critical determinant of cellular potency for this class of inhibitors. rcsb.org
Strategies for Chemical Optimization in Research Settings
In the development of NAMPT inhibitors, optimizing preclinical pharmacokinetic (PK) properties is essential. For GNE-617, in vitro ADME (absorption, distribution, metabolism, and excretion) assessments have shown a favorable combination of metabolic stability, MDCK permeability, and protein binding. apexbt.comapexbt.com Further optimization efforts in research settings often focus on improving oral bioavailability and metabolic stability to ensure adequate drug exposure in vivo. nih.gov Studies with GNE-617 have demonstrated oral bioavailability in preclinical species, supporting its potential for oral administration. nih.gov The main human metabolites of GNE-617 are primarily formed by CYP3A4/5, and it has been identified as a likely substrate for the MDR1 transporter. nih.gov Such information is crucial for predicting and managing potential drug-drug interactions. nih.gov
A promising strategy in cancer therapy is the development of dual-targeting inhibitors that can simultaneously modulate multiple pathways. In the context of NAMPT inhibition, this could involve combining the NAMPT inhibitory pharmacophore with a moiety that targets another key protein in cancer cell survival or proliferation. For instance, novel dual inhibitors targeting both NAMPT and histone deacetylase (HDAC) have been designed, demonstrating potent in vivo antitumor efficacy. bohrium.com Another example is the development of dual inhibitors of NAMPT and PAK4. patsnap.com While specific dual-targeting inhibitors based on the GNE-617 scaffold are not extensively detailed in the provided search results, the broader principle of creating multi-targeting agents represents an active area of research to enhance therapeutic efficacy and overcome resistance. The development of antibody-drug conjugates (ADCs) where a potent NAMPT inhibitor is linked to an antibody targeting a tumor-specific antigen is another innovative approach to improve the therapeutic index. patsnap.comacs.org
Advanced Methodologies in Research on Gne 617 Hydrochloride
Cell-Based Assays
Cell-based assays are fundamental in evaluating the physiological impact of GNE-617 hydrochloride on tumor cells. These assays measure broad effects on cell health, proliferation, and the ability of single cells to form colonies, providing a comprehensive picture of the compound's cytostatic and cytotoxic potential.
Cell Proliferation and Viability Assays
To quantify the effect of GNE-617 on cell growth and survival, researchers utilize various proliferation and viability assays. A common approach involves treating cancer cell lines with a range of GNE-617 concentrations for a set period, typically 72 to 96 hours. nih.gov
One widely used method is the CyQUANT® Direct Cell Proliferation Assay, which measures the total nucleic acid content as an indicator of cell number. nih.govresearchgate.net Another prevalent technique is the CellTiter-Glo® Luminescent Cell Viability Assay. This homogeneous "add-mix-measure" assay quantifies adenosine (B11128) triphosphate (ATP), a key marker of metabolically active cells, to determine the number of viable cells in a culture. nih.govpromega.compromega.com The amount of ATP is directly proportional to the number of cells present, and the luminescent signal provides a highly sensitive readout. promega.com
Studies have shown that GNE-617 reduces cellular viability in a dose-dependent manner across various cancer cell lines. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of the drug that causes a 50% reduction in cell viability, are typically in the low nanomolar range, highlighting the compound's high potency. nih.gov For instance, EC₅₀ values for viability have been reported to be between 1.82 nM and 5.98 nM in a panel of both NAPRT1-proficient and -deficient cell lines. nih.gov
| Cell Line | Cancer Type | Viability EC₅₀ (nM) |
|---|---|---|
| HT-1080 | Fibrosarcoma | 2.10 |
| PC-3 | Prostate | 2.70 |
| MiaPaCa-2 | Pancreatic | 5.98 |
| HCT-116 | Colorectal | 1.82 |
| U251 | Glioblastoma | 1.80 |
| Colo205 | Colorectal | 3.31 |
| Calu6 | Non-Small Cell Lung | 5.09 |
Colony Formation Assays
Colony formation, or clonogenic, assays are an essential in vitro tool to assess the long-term survival and proliferative capacity of single cancer cells after treatment. abcam.com This assay determines a cell's ability to undergo the multiple divisions necessary to form a visible colony, which is defined as a cluster of at least 50 cells. abcam.com
In the context of GNE-617 research, this assay is used to evaluate its effect on the clonogenic potential of cancer cells. The procedure involves seeding cells at a low density in multi-well plates and treating them with the compound for an extended period, often 10 to 14 days. medchemexpress.commdpi.com After incubation, the resulting colonies are fixed and stained, typically with crystal violet, allowing for visualization and quantification. mdpi.com Research has demonstrated that GNE-617 significantly suppresses the formation of colonies in cell lines such as HCT116, indicating its ability to inhibit sustained, long-term cell proliferation. medchemexpress.com This methodology has also been applied to evaluate the compound's effects on human megakaryocyte progenitors, providing insights into its hematological impact. researchgate.net
Cellular Metabolite Quantification (e.g., ATP, NAD+, NAM)
Given that GNE-617 targets NAMPT, a critical enzyme in the NAD⁺ salvage pathway, quantifying key cellular metabolites is central to understanding its mechanism of action. nih.govnih.gov The primary metabolites of interest are nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), nicotinamide (NAM), and ATP.
The levels of these metabolites are typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This highly sensitive and specific technique allows for the accurate quantification of multiple metabolites simultaneously from cell lysates. mdpi.commdpi.com The general workflow involves treating cells with GNE-617, harvesting them at various time points, extracting the metabolites, and then analyzing the extracts by LC-MS/MS. nih.gov
Studies consistently show that treatment with GNE-617 leads to a rapid and profound depletion of cellular NAD⁺ levels, often greater than 95%, within 48 hours in both NAPRT1-proficient and -deficient cell lines. nih.govapexbt.com This NAD⁺ depletion is followed by a reduction in cellular ATP levels, which is quantified using assays like CellTiter-Glo®. nih.gov The EC₅₀ values for NAD⁺ and ATP reduction are also in the low nanomolar range, correlating closely with the compound's effects on cell viability. nih.gov
| Cell Line | Cancer Type | NAD⁺ Depletion EC₅₀ (nM) | ATP Depletion EC₅₀ (nM) |
|---|---|---|---|
| HT-1080 | Fibrosarcoma | 4.69 | 9.35 |
| PC-3 | Prostate | 2.52 | 5.88 |
| MiaPaCa-2 | Pancreatic | 1.54 | 3.80 |
| HCT-116 | Colorectal | 0.54 | 2.16 |
| Colo205 | Colorectal | 0.89 | 3.17 |
| Calu6 | Non-Small Cell Lung | 1.16 | 4.27 |
Biochemical and Enzymatic Assays
To dissect the direct interaction between this compound and its molecular target, NAMPT, researchers rely on biochemical and enzymatic assays. These cell-free systems isolate the enzyme and inhibitor to measure the direct impact on enzymatic activity and binding affinity.
Fluorescent-Based NAMPT Activity Assays
Fluorescent-based assays are a cornerstone for screening and characterizing NAMPT inhibitors in a high-throughput format. nih.gov These assays measure the enzymatic activity of purified NAMPT and its inhibition by compounds like GNE-617. A common strategy involves a coupled-enzyme reaction that ultimately generates a fluorescent signal proportional to NAMPT activity. bpsbioscience.combpsbioscience.com
In one such assay, the activity of NAMPT is detected through a series of three coupled reactions. bpsbioscience.com First, NAMPT catalyzes the conversion of nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). bpsbioscience.combpsbioscience.com The NMN product is then converted to NAD⁺ by a second enzyme, NMNAT. Finally, in the presence of ethanol, the enzyme alcohol dehydrogenase (ADH) reduces NAD⁺ to NADH, which is fluorescent and can be detected with a microplate reader (excitation ~340 nm, emission ~460 nm). bpsbioscience.combpsbioscience.com When an inhibitor like GNE-617 is present, the initial reaction is blocked, leading to a decrease in the fluorescent signal.
This methodology allows for the precise determination of the half-maximal inhibitory concentration (IC₅₀) of the compound. Biochemical assays have established that GNE-617 is a highly potent NAMPT inhibitor, with a reported IC₅₀ of 5 nM. nih.govnih.govmedchemexpress.comselleckchem.com
Fluorescence Polarization Assays for Target Binding
Fluorescence polarization (FP) is a powerful, solution-based technique used to study the binding interactions between molecules, such as an inhibitor and its target enzyme. springernature.commoleculardevices.com The principle of FP is based on measuring the change in the rotational speed of a small fluorescent molecule (a tracer) upon binding to a much larger molecule (a protein). nih.gov When the fluorescent tracer is unbound, it tumbles rapidly in solution, and the light it emits is depolarized. moleculardevices.com When it binds to a large protein like NAMPT, its movement slows dramatically, and the emitted light remains highly polarized. springernature.com
In a competitive FP assay to study GNE-617, a fluorescently labeled ligand that binds to NAMPT would be used as a tracer. In the absence of an inhibitor, the tracer binds to NAMPT, resulting in a high FP signal. When GNE-617 is introduced, it competes with the tracer for binding to the NAMPT active site. nih.gov As GNE-617 displaces the tracer, the tracer begins to tumble freely in solution again, causing a decrease in the FP signal. nih.gov This dose-dependent decrease in polarization can be used to quantify the binding affinity of GNE-617 for its target, NAMPT. This homogeneous "mix-and-read" format is highly amenable to high-throughput screening for discovering and characterizing small molecule inhibitors. researchgate.net
Structural Biology Techniques
X-ray crystallography has been a pivotal technique in elucidating the precise molecular interactions between GNE-617 and its target, nicotinamide phosphoribosyltransferase (NAMPT). Structural analyses have provided high-resolution insights into how GNE-617 and its metabolites bind to the enzyme, guiding further drug design and explaining the compound's high potency.
A key finding from these studies is that many potent NAMPT inhibitors, including GNE-617, are converted by the NAMPT enzyme itself into a phosphoribosylated adduct (pRib-GNE-617). rcsb.org This adduct is a powerful product inhibitor of the enzyme. The crystal structure of the human NAMPT enzyme in complex with pRib-GNE-617 was determined at a resolution of 2.05 Å. rcsb.org This structure revealed that the adduct settles into a "relaxed binding mode" within the active site, which contributes to its tight binding and strong inhibitory effect. rcsb.org The ability of the phosphoribosylated adduct to bind efficiently to the enzyme is a critical feature for the cellular activity of inhibitors like GNE-617. rcsb.org
Crystallographic studies have also been employed to understand mechanisms of resistance. For instance, the crystal structure of a mutant NAMPT enzyme (NAMPT-S165F) was solved in complex with both GNE-617 and its pRib-adduct. nih.gov These structures demonstrated that while the mutation could interfere with substrate binding, the subsequent binding of pRib-GNE-617 could induce significant conformational changes, partially restoring a key structural helix, albeit in a different orientation. nih.gov This detailed structural information is invaluable for designing next-generation inhibitors that can overcome potential resistance mechanisms. nih.gov
| Parameter | Value |
|---|---|
| Method | X-RAY DIFFRACTION |
| Resolution (Å) | 2.05 |
| R-Value Work | 0.210 |
| R-Value Free | 0.261 |
| Total Structure Weight (kDa) | 115.12 |
| Modeled Residue Count | 940 |
Computational Modeling and Simulation Approaches
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of GNE-617, docking studies are informed by and validated against the known crystal structures of NAMPT-inhibitor complexes. These simulations place GNE-617 into the active site of the NAMPT enzyme to analyze its binding mode and interactions.
Structural data confirms that GNE-617 is a competitive inhibitor that binds in the same nucleobase pocket as the natural substrate, nicotinamide (NAM). acs.orgnih.gov The NAMPT active site features a distinct tunnel-shaped cavity, and potent inhibitors like GNE-617 position their "warhead" moiety to interact with a critical π–π clamping motif formed by residues Phenylalanine-193 and Tyrosine-18. acs.orgresearchgate.net Docking simulations can model these key interactions, calculating binding scores that help to rationalize the high affinity of GNE-617 for its target. By superimposing the GNE-617 structure onto co-crystal structures of close analogs, researchers can build accurate models of its binding pose, which is crucial for understanding structure-activity relationships. nih.gov
While classical molecular mechanics force fields are powerful tools, quantum mechanics (QM) calculations offer a higher level of theory to investigate the energetics of protein-ligand binding. springernature.com QM methods can provide a more accurate description of interactions by explicitly accounting for electronic effects such as polarization, charge transfer, and the formation of covalent bonds, which are often approximated in classical models. springernature.comresearchgate.net
For the NAMPT-GNE-617 system, QM calculations could be used to refine the understanding of binding affinity. Methods like MM/QM-COSMO (Molecular Mechanics/Quantum Mechanics-Conductor-like Screening Model) can calculate binding free energies with high accuracy. nih.gov Such approaches involve re-evaluating snapshots from molecular dynamics simulations using a semiempirical quantum Hamiltonian to compute the enthalpic component of binding, while also providing a sophisticated calculation of entropic changes. nih.gov Applying these advanced computational techniques could yield a more precise quantification of the binding energy of GNE-617 and its phosphoribosylated adduct to NAMPT, potentially revealing subtle electronic contributions that are key to its potent inhibitory activity.
Preclinical pharmacokinetic (PK) modeling is essential for predicting how a drug candidate will be absorbed, distributed, metabolized, and excreted (ADME) in humans. GNE-617 has undergone extensive preclinical PK assessment in multiple species. nih.gov
Studies revealed that GNE-617 has moderate plasma clearance in mice and rats, and low clearance in dogs and monkeys. nih.gov Its oral bioavailability was acceptable across all tested species. nih.gov Based on these cross-species data, allometric scaling was used to predict the human pharmacokinetic parameters. This modeling predicted a low plasma clearance and a moderate volume of distribution in humans, suggesting favorable properties for clinical development. nih.gov
| Species | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) |
|---|---|---|
| Mouse | 36.4 | 29.7 |
| Rat | 19.3 | 33.9 |
| Monkey | 9.14 | 29.4 |
| Dog | 4.62 | 65.2 |
Molecular and Cellular Biology Techniques
A variety of molecular and cellular biology techniques have been instrumental in characterizing the mechanism of action and potency of GNE-617. These assays measure the direct impact of the compound on cancer cell lines.
The primary mechanism of GNE-617 is the inhibition of NAMPT, which leads to the depletion of cellular nicotinamide adenine dinucleotide (NAD), a critical coenzyme for cell survival and metabolism. nih.gov The quantification of intracellular NAD levels, typically performed using liquid chromatography-mass spectrometry (LC-MS/MS), is a key pharmacodynamic biomarker. nih.gov Studies have shown that treatment with GNE-617 results in a greater than 95% reduction in NAD levels in cancer cell lines within 48 hours. nih.govapexbt.com
The downstream consequences of NAD depletion are assessed through cell viability and proliferation assays. Assays that measure cellular ATP levels or total nucleic acid content (such as the CyQuant assay) are commonly used to determine the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) of the compound. nih.govresearchgate.net GNE-617 has demonstrated potent antiproliferative effects across a wide range of cancer cell lines, with IC₅₀ values often in the low nanomolar range. apexbt.commedchemexpress.com Additionally, Western blotting is used to assess the expression levels of key proteins involved in NAD metabolism, such as NAMPT and nicotinic acid phosphoribosyltransferase (NAPRT1), to correlate protein expression with inhibitor sensitivity. nih.gov
| Cell Line | Cancer Type | Potency Metric | Value (nM) | Reference |
|---|---|---|---|---|
| A549 | Non-small cell lung | IC₅₀ | 18.9 | medchemexpress.com |
| HCT-116 | Colorectal | EC₅₀ (NAD reduction) | 4.69 | nih.gov |
| MiaPaCa-2 | Pancreatic | EC₅₀ (NAD reduction) | 0.54 | nih.gov |
| PC3 | Prostate | EC₅₀ (NAD reduction) | 0.91 | nih.gov |
| HT-1080 | Fibrosarcoma | EC₅₀ (NAD reduction) | 0.89 | nih.gov |
| U251 | Glioblastoma | IC₅₀ | 1.8 | apexbt.com |
Gene Expression Analysis (e.g., RT-qPCR)
Gene expression analysis is fundamental to understanding the cellular response to NAMPT inhibition by GNE-617. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a key technique used to measure the transcript levels of specific genes, providing insights into target engagement and resistance pathways.
In the context of GNE-617 research, RT-qPCR is applied to:
Quantify NAMPT Expression: Researchers use RT-qPCR to determine the baseline mRNA levels of NAMPT in various cancer cell lines. Studies have shown that NAMPT protein levels can dictate sensitivity to its inhibitors, and quantifying transcript levels is a primary step in this analysis. For example, in studies involving other NAMPT inhibitors, RT-qPCR has been used to confirm the degree of NAMPT knockdown following shRNA treatment, which corresponded to increased cellular sensitivity to the inhibitor nih.gov.
Investigate Resistance Mechanisms: Acquired resistance to NAMPT inhibitors can involve the upregulation of compensatory metabolic pathways. For instance, cancer cells can develop resistance by increasing the expression of enzymes in alternative Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis pathways, such as quinolinate phosphoribosyltransferase (QPRT) nih.govoaepublish.comnih.gov. RT-qPCR is the standard method to quantify the upregulation of QPRT mRNA in resistant cell lines compared to their sensitive parental counterparts.
Validate Model Systems: In a study using a CRISPR/Cas-edited glioblastoma model, RT-qPCR analysis was employed to reveal the upregulation of NAMPT gene expression, which established the rationale for testing the cytotoxic effects of NAMPT inhibitors, including GNE-617 researchgate.netresearchgate.net.
Table 1: Application of RT-qPCR in NAMPT Inhibitor Research
| Application Area | Target Gene Example | Purpose | Typical Finding |
|---|---|---|---|
| Sensitivity Analysis | NAMPT | To correlate target gene expression with drug sensitivity. | Lower NAMPT mRNA levels correspond to increased sensitivity to inhibition nih.gov. |
| Resistance Analysis | QPRT | To investigate the role of bypass pathways in acquired resistance. | Resistant cells show significantly higher QPRT mRNA levels nih.govnih.gov. |
Protein Expression Profiling (e.g., Western Blot)
Protein expression profiling, primarily through Western Blot analysis, provides direct evidence of the changes in protein levels within cells following treatment with GNE-617. This technique is essential for confirming that changes in gene expression translate to functional alterations at the protein level.
Key applications of Western Blot in GNE-617 research include:
Confirming Target Protein Levels: Western Blot is used to determine the expression levels of NAMPT and Nicotinic Acid Phosphoribosyltransferase (NAPRT1) in various cell lines and tumor xenografts. The presence or absence of NAPRT1, an enzyme in a parallel NAD+ synthesis pathway, is a critical determinant of cellular response to GNE-617. Studies have used Western Blot to classify cell lines as NAPRT1-proficient or NAPRT1-deficient before assessing the efficacy of GNE-617 nih.gov.
Analyzing Protein Expression in Resistant Cells: In cell lines selected for resistance to GNE-618, a close analog of GNE-617, Western blotting was used to analyze NAMPT protein levels. This helps to determine if resistance is associated with an overexpression of the target protein.
Monitoring Pharmacodynamic Effects: Researchers have used Western Blot analysis to assess NAMPT and NAPRT1 protein levels in tumor xenografts after several days of treatment with GNE-617. This provides in vivo evidence of the drug's impact on the target and related pathways.
Table 2: Western Blot Analysis in GNE-617 Xenograft Studies
| Model | Treatment Group | Target Protein | Observation |
|---|---|---|---|
| PC3, HT-1080, MiaPaCa-2 | GNE-617 | NAPRT1 | Confirmed NAPRT1-deficient status of tumors. |
Genetic Manipulation and Gene Editing (e.g., RNA Interference, CRISPR/Cas)
Genetic manipulation techniques are powerful tools for validating drug targets and exploring the functional consequences of specific genes on drug sensitivity. Both RNA interference (RNAi) and CRISPR/Cas gene editing have been instrumental in the study of NAMPT inhibitors like GNE-617.
RNA Interference (RNAi): RNAi, often using short hairpin RNAs (shRNAs), is employed to transiently or stably knock down the expression of specific genes. In the context of NAMPT inhibitor research, RNAi has been used to:
Validate NAMPT as the Target: Knockdown of NAMPT using shRNAs has been shown to sensitize cancer cells to NAMPT inhibitors, confirming that the drug's efficacy is on-target nih.gov.
Identify Biomarkers: By systematically knocking down various genes, researchers can identify those whose suppression alters sensitivity to GNE-617, thereby discovering potential biomarkers of response.
CRISPR/Cas: The CRISPR/Cas system allows for precise gene editing, including gene knockouts. This technology has been used to create genetically defined cell models to study NAMPT inhibitor effects. For instance, a glioblastoma model edited with CRISPR/Cas was used to investigate the cellular redox system and its dependence on NAMPT, which was then used to evaluate the cytotoxicity of GNE-617 and other inhibitors researchgate.net. This approach allows for the creation of isogenic cell lines that differ only by a single gene, providing a clean background for studying drug effects.
Table 3: Genetic Manipulation Techniques in NAMPT Inhibitor Research
| Technique | Application | Purpose | Outcome |
|---|---|---|---|
| RNA Interference (shRNA) | NAMPT Knockdown | To confirm on-target effect of inhibitors. | Decreased NAMPT expression leads to increased sensitivity to the drug nih.gov. |
Whole-Exome Sequencing for Resistance Mutations
A significant challenge in cancer therapy is the development of acquired drug resistance. Whole-exome sequencing and targeted DNA sequencing are critical methodologies for identifying the genetic mutations that allow cancer cells to survive in the presence of an inhibitor.
In the study of resistance to GNE-617 and other NAMPT inhibitors, sequencing has been used to:
Identify On-Target Mutations: The most common mechanism of acquired resistance to NAMPT inhibitors involves mutations in the NAMPT gene itself. DNA sequencing of resistant cell lines has identified several key mutations. For a close analog, GNE-618, sequencing revealed novel mutations such as G217A, G217V, S165F, and S165Y oaepublish.comnih.gov.
Characterize Cross-Resistance: In a human colon cancer cell line made resistant to the NAMPT inhibitor FK866, whole-exon sequencing identified the H191R mutation in NAMPT. This cell line was subsequently shown to be cross-resistant to other NAMPT inhibitors, including GNE-617 nih.gov. These findings are crucial for predicting clinical resistance patterns and for the development of next-generation inhibitors that can overcome these mutations.
These sequencing efforts provide a detailed map of the mutations that alter the drug-binding pocket or allosterically affect the enzyme, thereby reducing the inhibitor's efficacy oaepublish.comnih.gov.
Table 4: Identified NAMPT Mutations Conferring Resistance to NAMPT Inhibitors
| Cell Line Origin | Inhibitor Used for Selection | Identified Mutation(s) | Sequencing Method | Reference |
|---|---|---|---|---|
| RD, MiaPaCa-2, NCI-H460, NCI-H520 | GNE-618 | G217A, G217V, S165F, S165Y | DNA Sequencing | oaepublish.comnih.gov |
| HCT116 (Colon Cancer) | FK866 | H191R | Whole-Exon Sequencing | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| GNE-618 |
| FK866 (APO866, WK175) |
| GMX1778 (CHS-828) |
| STF-118804 |
| Nicotinic Acid |
| Nicotinamide |
Future Directions in Gne 617 Hydrochloride Research
Elucidation of Broader Biological Consequences of NAMPT Inhibition
The primary mechanism of GNE-617 is the inhibition of NAMPT, leading to the depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), a critical coenzyme for cellular metabolism and energy production. nih.govnih.gov This depletion results in reduced ATP levels and subsequent cell death in cancer cells, which are often more reliant on the NAMPT-dependent salvage pathway than normal tissues. nih.gov Future research will delve beyond this foundational mechanism to uncover the broader, systemic consequences of NAMPT inhibition.
Key areas of investigation include:
Metabolic Reprogramming: While NAD⁺ depletion is the direct outcome, its downstream effects on global cellular metabolism are vast. Future studies will likely focus on how cells adapt their metabolic pathways in response to the stress induced by GNE-617, which could reveal new vulnerabilities.
Non-Metabolic Signaling Pathways: NAMPT has been linked to non-metabolic oncogenic signaling pathways, including the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis. nih.gov Investigating GNE-617's ability to modulate these pathways could broaden its therapeutic application beyond its direct cytotoxic effects.
Investigation of Combination Research Strategies
To maximize the therapeutic index and overcome potential resistance, combining GNE-617 hydrochloride with other anticancer agents is a critical area of future research. The rationale is to create synergistic effects, allowing for enhanced tumor cell killing while potentially mitigating toxicities. patsnap.com
One strategy that has been explored is the co-administration of nicotinic acid (NA). The goal is to protect normal tissues, which can use NA to generate NAD⁺ via the NAPRT1-dependent Preiss-Handler pathway, a pathway often deficient in tumor cells. nih.govnih.gov However, preclinical studies have yielded complex results. While NA did not protect NAPRT1-deficient tumor cells in vitro, it unexpectedly rescued tumor growth in vivo in some xenograft models. nih.govnih.govresearchgate.net This was attributed to an increase in circulating nicotinamide (NAM) and NAD⁺ produced by the liver, which could then be utilized by the tumor. nih.govresearchgate.net These findings underscore the need for more nuanced research into this combination strategy.
Other promising combination strategies for future investigation include:
Conventional Chemotherapeutics: Studies have explored combining NAMPT inhibitors with agents like gemcitabine (B846) and cisplatin, which could be particularly effective in tumors with high levels of specific biomarkers. researchgate.net
Targeted Therapies: Combining GNE-617 with other targeted agents, such as PARP inhibitors, could exploit multiple cancer cell vulnerabilities simultaneously. patsnap.com
Radiation Therapy: Preclinical evidence suggests that NAMPT inhibitors can potentiate the effects of radiation, warranting further investigation. researchgate.net
Dual-Inhibitor Compounds: The development of single molecules that inhibit both NAMPT and another key oncogenic target, such as PAK4, represents an innovative approach being explored in clinical trials with compounds like KPT-9274 and ATG-019. patsnap.com
| Combination Agent/Strategy | Rationale | Observed/Potential Outcome | Reference |
|---|---|---|---|
| Nicotinic Acid (NA) | Protect normal tissues via the NAPRT1 pathway, increasing the therapeutic window. | Complex results; in vivo studies showed NA co-treatment could rescue tumor growth in NAPRT1-deficient models by increasing systemic NAM and NAD⁺. | nih.govnih.govresearchgate.net |
| Gemcitabine/Cisplatin | Synergistic antitumor effect in specific cancer types (e.g., pancreatic cancer). | Enhanced efficacy in xenograft models with high MAP17 levels. | researchgate.net |
| Radiation / Temozolomide | Potentiate the effects of DNA-damaging agents. | NAMPT inhibitors potentiated the effects of radiation and TMZ in vitro and in vivo glioma models. | researchgate.net |
| Dual NAMPT/PAK4 Inhibitors | Target two distinct oncogenic pathways with a single molecule. | Compounds like KPT-9274 are in clinical development, aiming to improve efficacy and overcome resistance. | patsnap.com |
Exploration of Novel Mechanisms of Action or Resistance
A proactive understanding of how cancer cells develop resistance to GNE-617 is paramount for its long-term clinical success. Research has already identified several key resistance mechanisms that warrant deeper investigation.
One primary mechanism involves genetic mutations within the NAMPT gene itself. These mutations can prevent the inhibitor from binding effectively. nih.gov For example, mutations at residue Ser165 can cause an allosteric change in the enzyme's structure, while mutations at Gly217 can directly block the inhibitor's binding site. nih.gov The H191R mutation has also been identified as a source of cross-resistance to multiple classes of NAMPT inhibitors. oncotarget.com
| Resistance Mechanism | Description | Specific Examples | Reference |
|---|---|---|---|
| NAMPT Gene Mutations | Alterations in the NAMPT protein that interfere with inhibitor binding or enzyme conformation. | S165F (allosteric modulation); G217 mutations (orthosteric blocking); H191R (cross-resistance). | nih.govoncotarget.com |
| Alternative NAD⁺ Pathways | Upregulation or re-activation of other NAD⁺ synthesis pathways, bypassing the need for NAMPT. | Utilization of the Preiss-Handler (NAPRT1) or de novo synthesis from tryptophan. | researchgate.netoaepublish.com |
| Drug Efflux Pumps | Increased expression of transporters that actively pump the drug out of the cancer cell. | Potential involvement of P-glycoprotein (P-GP/ABCB1) has been suggested. | oaepublish.com |
Future research must focus on:
Predictive Biomarkers: Identifying which pre-existing or acquired mutations in NAMPT confer resistance will be crucial for patient selection and developing second-line therapies. oaepublish.com
Pathway Plasticity: Investigating how cancer cells upregulate alternative NAD⁺ synthesis pathways, such as the de novo pathway from tryptophan or the Preiss-Handler pathway, is essential for designing strategies to block these escape routes. researchgate.netoaepublish.com
Drug Efflux: The role of drug transporters like ABCB1 in mediating resistance to NAMPT inhibitors needs further, more conclusive investigation. oaepublish.com
By systematically addressing these future directions, the scientific community can fully delineate the therapeutic potential of this compound, optimize its clinical application through intelligent combination strategies, and stay ahead of the challenge of therapeutic resistance.
Q & A
Q. What is the biochemical mechanism by which GNE-617 hydrochloride inhibits NAMPT, and how does this inhibition affect cellular NAD+ levels?
this compound specifically targets nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway. It binds to the catalytic site of NAMPT, inhibiting its activity with an IC50 of 5 nM in biochemical assays . This inhibition depletes intracellular NAD+ levels, disrupting energy metabolism and leading to cytotoxic effects in cancer cells. Researchers should validate NAD+ depletion using assays like LC-MS or enzymatic cycling methods in relevant cell lines (e.g., A549) to confirm mechanistic outcomes .
Q. What in vitro assays are recommended to evaluate the potency of this compound against NAMPT?
Two primary assays are used:
- Biochemical assays : Measure direct enzyme inhibition using recombinant NAMPT, with IC50 reported as 5 nM .
- Cellular assays : Assess cytotoxicity in cancer cell lines (e.g., A549 lung carcinoma), where GNE-617 exhibits an IC50 of 18.9 nM . Ensure consistency by controlling variables like cell passage number, culture conditions, and assay duration. Normalize results to control inhibitors (e.g., FK866) to validate specificity .
Q. How should researchers address variability in reported IC50 values between biochemical and cellular assays?
Discrepancies arise due to differences in membrane permeability, intracellular metabolism, and assay conditions. To reconcile these:
- Perform parallel experiments using standardized protocols (e.g., ATP-based viability assays for cellular IC50).
- Use structural analogs (e.g., GMX-1778) as positive controls to benchmark activity .
- Validate findings with orthogonal methods, such as NAD+ quantification via HPLC .
Advanced Research Questions
Q. What experimental design considerations are critical for in vivo xenograft studies evaluating this compound’s antitumor efficacy?
- Dosing regimen : Administer GNE-617 once daily to mirror its pharmacokinetic profile, noting that prolonged exposure correlates with retinal toxicity in rats .
- Toxicity monitoring : Include weekly ophthalmologic exams to detect retinal damage, a known adverse effect. Compare toxicity profiles with compounds like GMX-1778 to assess compound-specific risks .
- Control groups : Use vehicle controls and reference inhibitors (e.g., GMX-1778) to contextualize efficacy and toxicity .
Q. How can researchers resolve contradictions between in vitro potency and in vivo toxicity outcomes?
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma exposure with NAD+ depletion in target tissues.
- Use tissue-specific NAD+ measurements to identify off-target effects (e.g., retinal NAD+ levels vs. tumor levels) .
- Apply transcriptomic profiling to differentiate on-target NAMPT inhibition from secondary metabolic disruptions .
Q. What strategies validate the specificity of this compound for NAMPT over related metabolic enzymes?
- Perform counter-screening against structurally similar enzymes (e.g., NMNAT or NAD+ kinases) using activity-based assays.
- Use genetic knockdown models (e.g., siRNA targeting NAMPT) to confirm that cytotoxicity is rescued by NAD+ supplementation .
- Analyze crystal structures of GNE-617 bound to NAMPT to confirm binding site specificity .
Q. How should statistical analyses be structured for dose-response studies involving this compound?
- Employ nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50/EC50 values, ensuring ≥3 biological replicates.
- Use ANOVA with post-hoc tests to compare treatment groups, adjusting for multiple comparisons (e.g., Bonferroni correction).
- Report 95% confidence intervals for all efficacy metrics to enhance reproducibility .
Q. What methodologies mitigate retinal toxicity in preclinical models while maintaining antitumor efficacy?
- Test intermittent dosing schedules (e.g., 5 days on/2 days off) to reduce cumulative retinal exposure.
- Evaluate combination therapies with NAD+ precursors (e.g., nicotinamide riboside) to protect normal tissues without compromising tumor cytotoxicity .
- Use species-specific models (e.g., murine vs. rat) to identify toxicity thresholds and guide clinical trial design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
